molecular formula C7H5FN2O2S B12544368 5-Fluoro-2-nitrobenzenecarbothioamide CAS No. 658076-53-0

5-Fluoro-2-nitrobenzenecarbothioamide

Cat. No.: B12544368
CAS No.: 658076-53-0
M. Wt: 200.19 g/mol
InChI Key: LWCWCBZMHWQVSK-UHFFFAOYSA-N
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Description

5-Fluoro-2-nitrobenzenecarbothioamide (CAS 658076-53-0) is a benzoic acid derivative research chemical with the molecular formula C 7 H 5 FN 2 O 2 S and a molecular weight of 200.19 g/mol . This compound belongs to the class of thiosemicarbazones, which are heterocyclic scaffolds known for their significant biological activities and are extensively utilized in medicinal chemistry research . The core structural motif of this compound serves as a valuable building block for synthesizing novel chemical entities for pharmaceutical investigation. The primary research value of this compound and its analogs lies in their demonstrated potential in anticancer studies. Thiosemicarbazones have been shown to exhibit antileukemic and carcinostatic activity, with research indicating that the side chain adjacent to the conjugated NNS tridentate ligand moiety is a key player in imparting this biological activity . Furthermore, related hydrazine-1-carbothioamide derivatives have been synthesized and evaluated as potent anticancer agents, with studies showing they can inhibit cell proliferation by targeting key enzymes like VEGFR and EGFR tyrosine kinases . The presence of both the nitro and fluoro substituents on the aromatic ring can influence the compound's electronic properties and potential for molecular interactions in biological systems. This product is intended for research and development purposes in a controlled laboratory environment only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, utilizing personal protective equipment and referring to the safety data sheet for detailed hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

658076-53-0

Molecular Formula

C7H5FN2O2S

Molecular Weight

200.19 g/mol

IUPAC Name

5-fluoro-2-nitrobenzenecarbothioamide

InChI

InChI=1S/C7H5FN2O2S/c8-4-1-2-6(10(11)12)5(3-4)7(9)13/h1-3H,(H2,9,13)

InChI Key

LWCWCBZMHWQVSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C(=S)N)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 5 Fluoro 2 Nitrobenzenecarbothioamide

Retrosynthetic Analysis of 5-Fluoro-2-nitrobenzenecarbothioamide

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This approach helps in designing a logical synthetic pathway.

The primary disconnection for this compound involves the carbothioamide functional group. This group can be retrosynthetically disconnected to a nitrile or an amide precursor. The carbon-nitrogen bond of the carbothioamide can be traced back to a nitrile (5-fluoro-2-nitrobenzonitrile) or an amide (5-fluoro-2-nitrobenzamide). These precursors are, in turn, derived from 5-fluoro-2-nitrobenzoic acid. researchgate.net

Another key disconnection is the introduction of the fluoro and nitro groups onto the benzene (B151609) ring. The regiochemistry of these groups is critical and dictates the synthetic strategy. The final arrangement suggests a precursor like 3-fluorobenzoic acid or a related derivative, where the existing fluoro group directs the incoming nitro group.

The synthesis of this compound requires a careful sequence of reactions to install the three key functional groups. A common strategy involves starting with a substituted benzene ring and introducing the other groups in a stepwise manner.

One logical approach begins with a fluorinated benzene derivative, such as 3-fluorobenzoic acid. guidechem.comchemicalbook.comgoogle.com The fluorine atom is an ortho-, para-director, but the deactivating nature of the carboxylic acid group favors nitration at the position meta to the carboxyl group and ortho to the fluorine, leading to 5-fluoro-2-nitrobenzoic acid. guidechem.com This intermediate then serves as a versatile precursor for the carbothioamide group.

Alternatively, a strategy involving nucleophilic aromatic substitution (SNAr) could be envisioned. researchgate.netbeilstein-journals.orgbeilstein-journals.org For instance, a difluoronitrobenzene derivative could react with a suitable sulfur nucleophile. However, controlling the regioselectivity of such a reaction can be challenging.

Classical and Contemporary Synthetic Routes to this compound

Several synthetic routes have been developed for the preparation of this compound, often starting from readily available benzoic acid derivatives.

A prevalent method for synthesizing this compound begins with 5-fluoro-2-nitrobenzoic acid. guidechem.comchemicalbook.comsigmaaldrich.com This precursor can be synthesized by the nitration of 3-fluorobenzoic acid using a mixture of fuming nitric acid and concentrated sulfuric acid. guidechem.comgoogle.com The reaction is typically carried out at low temperatures to control the regioselectivity and minimize the formation of byproducts. guidechem.com Some methods also report the use of oleum (B3057394) to improve yield and purity. google.com

Once 5-fluoro-2-nitrobenzoic acid is obtained, it is typically converted to the corresponding amide, 5-fluoro-2-nitrobenzamide (B1342311). This transformation can be achieved through various standard methods, such as conversion to the acid chloride followed by reaction with ammonia (B1221849), or by using coupling agents.

The final step in many synthetic sequences is the conversion of the amide or nitrile to the carbothioamide. The thionation of 5-fluoro-2-nitrobenzamide is a common and effective method. caltech.edunih.govchemrxiv.org This is typically accomplished using a thionating agent such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀). caltech.edunih.govaudreyli.comnih.gov Lawesson's reagent is often preferred for the thionation of amides as it can lead to higher yields and fewer side reactions under milder conditions. caltech.edunih.gov The reaction is generally carried out in an anhydrous solvent like toluene (B28343) or xylene at elevated temperatures.

Alternatively, the carbothioamide can be prepared from the corresponding nitrile, 5-fluoro-2-nitrobenzonitrile (B1334287). The nitrile can be reacted with a source of hydrogen sulfide (B99878), such as sodium hydrosulfide (B80085) or by bubbling hydrogen sulfide gas through a solution of the nitrile in the presence of a base. organic-chemistry.org Another approach involves the reaction of nitriles with thioacetic acid. organic-chemistry.org

The Willgerodt-Kindler reaction is another classical method for thioamide synthesis, which involves the reaction of an aryl methyl ketone, an amine, and elemental sulfur. longdom.orgorganic-chemistry.org While not a direct route from a benzoic acid, it represents a potential alternative starting from a suitable acetophenone (B1666503) derivative.

Table 1: Comparison of Thionating Agents

Reagent Typical Substrate Advantages Disadvantages
Lawesson's Reagent Amides, Ketones Higher yields for amides, milder conditions. caltech.edunih.gov Byproducts can be difficult to remove. audreyli.com
Phosphorus Pentasulfide (P₄S₁₀) Amides, Esters, Ketones Readily available, cost-effective. caltech.edunih.gov Often requires higher temperatures and longer reaction times, can lead to more side products. caltech.edu
P₄S₁₀/Hexamethyldisiloxane (HMDO) Esters, Lactones, Amides Efficient conversion, easier workup than Lawesson's reagent. nih.govaudreyli.com Requires the use of two reagents.

The introduction of the fluoro and nitro groups is a critical aspect of the synthesis. As mentioned, electrophilic nitration of 3-fluorobenzoic acid is a common strategy. guidechem.comchemicalbook.comgoogle.com The directing effects of the substituents play a crucial role in determining the regiochemical outcome.

Nucleophilic aromatic substitution (SNAr) offers an alternative approach. researchgate.netbeilstein-journals.orgbeilstein-journals.orgyoutube.comyoutube.com For example, a precursor such as 2,4-difluoronitrobenzene (B147775) could potentially undergo a selective nucleophilic substitution with a sulfur-containing nucleophile. The nitro group strongly activates the ring towards nucleophilic attack, particularly at the ortho and para positions. youtube.comyoutube.com The higher electronegativity of fluorine makes it a good leaving group in SNAr reactions. youtube.com This strategy could be advantageous if the desired starting materials are readily accessible. A related starting material, 2-fluoro-5-nitrobenzoic acid, is also commercially available and used in the synthesis of fluorescent probes and peptidomimetics. ossila.com The synthesis of 5-fluoro-2-oxindole derivatives, which are investigated as potential α-glucosidase inhibitors, also often starts from precursors synthesized via aromatic substitution reactions. nih.govgoogle.com

Multi-step Synthetic Sequences from Readily Available Starting Materials

The synthesis of this compound is typically achieved through multi-step pathways starting from common fluorinated aromatic compounds. A logical and frequently employed strategy involves the initial synthesis of a key intermediate, such as 5-fluoro-2-nitrobenzonitrile or 5-fluoro-2-nitrobenzoic acid, followed by conversion to the target thioamide.

One plausible route begins with 3-fluorobenzoic acid. This starting material can be nitrated to form 5-fluoro-2-nitrobenzoic acid. A described method involves the careful addition of 3-fluorobenzoic acid to a mixture of fuming nitric acid and concentrated sulfuric acid at low temperatures (0 °C), yielding the desired product in high purity. chemicalbook.com From 5-fluoro-2-nitrobenzoic acid, the synthesis can proceed through its corresponding amide. The carboxylic acid is first converted to an acyl chloride, which is then reacted with ammonia to produce 5-fluoro-2-nitrobenzamide. The final step is the thionation of the amide, a reaction commonly accomplished using a thionating agent such as Lawesson's reagent or phosphorus pentasulfide, to yield this compound.

Alternatively, a pathway starting from 2,4-difluoronitrobenzene is viable. Reaction with ammonia can selectively displace the fluorine atom at the 4-position to produce 5-fluoro-2-nitroaniline. google.com This intermediate can then be converted to 5-fluoro-2-nitrobenzonitrile via a Sandmeyer reaction. The subsequent conversion of the nitrile to the primary thioamide is a well-established transformation. This can be achieved by reacting the nitrile with a sulfur source like ammonium (B1175870) sulfide, often in a solvent such as methanol. thieme-connect.com This method is particularly effective for electron-deficient aromatic nitriles.

A third potential pathway involves the nitration of 3-fluorobenzotrifluoride (B140190) to yield 5-fluoro-2-nitrobenzotrifluoride, a process that has been optimized for continuous-flow reactors. researchgate.net Subsequent chemical steps would be required to convert the trifluoromethyl group into a carbothioamide.

Table 1: Illustrative Multi-step Synthesis Pathway

StepStarting MaterialReagentsIntermediate/ProductKey Findings & Citations
13-Fluorobenzoic acidFuming HNO₃, H₂SO₄5-Fluoro-2-nitrobenzoic acidHigh yield (97%) is achievable under controlled low-temperature conditions. chemicalbook.com
25-Fluoro-2-nitrobenzoic acid1. SOCl₂ 2. NH₄OH5-Fluoro-2-nitrobenzamideStandard procedure for converting carboxylic acids to primary amides.
35-Fluoro-2-nitrobenzamideLawesson's ReagentThis compoundLawesson's reagent is a widely used and effective thionating agent for amides. researchgate.net

Advanced Synthetic Techniques and Optimization

To address the limitations of conventional heating methods, such as long reaction times and potential for side-product formation, advanced synthetic techniques have been applied to the synthesis of thioamides and related structures.

Microwave-Assisted Synthesis of Thioamide Analogs

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, including the synthesis of thioamides. thieme-connect.com The use of microwave dielectric heating can dramatically reduce reaction times compared to conventional methods. For instance, the conversion of nitriles to primary thioamides using ammonium sulfide, which may take hours at room temperature, can be completed in minutes under microwave irradiation at elevated temperatures (80–130 °C). thieme-connect.com

Similarly, the thionation of amides using Lawesson's reagent is significantly accelerated by microwave energy. nih.gov Solvent-free microwave-assisted syntheses have also been developed, where amides are directly mixed with Lawesson's reagent and irradiated, leading to high yields of thioamides and circumventing the need for dry solvents. nih.gov This technique not only enhances reaction rates but also often improves yields and simplifies purification. nih.gov The Kindler thioamide synthesis, a three-component reaction of aldehydes, amines, and elemental sulfur, has also been successfully adapted to microwave conditions, allowing for the rapid generation of diverse thioamide libraries. organic-chemistry.org

Mechanochemical Synthesis Approaches for this compound

Mechanochemistry, which involves inducing reactions through mechanical force (e.g., grinding or ball milling), offers a solvent-free and often more efficient alternative to traditional solution-phase synthesis. nih.gov The synthesis of thioamides from amides using Lawesson's reagent has been effectively demonstrated using mechanochemical methods. researchgate.net

In a typical mechanochemical procedure, the amide and Lawesson's reagent are combined in a milling vessel, often with a grinding auxiliary, and subjected to high-energy ball milling. This solid-state approach can lead to quantitative formation of the corresponding thioamide without the need for bulk solvents, simplifying workup and reducing chemical waste. nih.gov This technique is particularly attractive for its environmental benefits ("green chemistry") and has been successfully applied to the synthesis of various thioureas and thioamides. researchgate.netnih.gov While a specific application to this compound has not been detailed in the literature, the general success of this method for other amides suggests its high potential for this conversion.

Catalytic Methodologies in the Synthesis of Related Nitroaromatic Scaffolds

The synthesis of the nitroaromatic core of this compound relies on electrophilic aromatic substitution (nitration). Catalysis plays a crucial role in enhancing the efficiency, selectivity, and safety of nitration reactions. numberanalytics.com

Traditional methods using nitric and sulfuric acid mixtures can be harsh and produce significant waste. Modern approaches often employ solid acid catalysts, such as zeolites or sulfated metal oxides, which offer high surface area, tunable acidity, and the potential for reuse, thereby improving the environmental profile of the process. numberanalytics.com

Furthermore, palladium-catalyzed methods have been developed for the transformation of aryl chlorides and triflates into nitroaromatics under weakly basic conditions. organic-chemistry.org This methodology provides access to nitroaromatic compounds that may be difficult to synthesize via traditional nitration protocols due to functional group incompatibility or regioselectivity issues. organic-chemistry.org Catalytic reduction of the nitro group is also a significant area of research, employing various metal catalysts to convert nitroaromatics into anilines, which are key synthetic precursors. rsc.orgmdpi.comacs.org These catalytic systems are continuously being refined to improve selectivity and efficiency.

Table 2: Comparison of Advanced Synthetic Techniques for Thioamide Synthesis

TechniquePrincipleTypical ReagentsAdvantagesCitations
Microwave-Assisted Synthesis Dielectric heatingLawesson's reagent, P₄S₁₀, (NH₄)₂SReduced reaction times, improved yields, enhanced reaction control. thieme-connect.comnih.govnih.gov
Mechanochemical Synthesis Mechanical force (ball milling)Lawesson's reagentSolvent-free, high efficiency, reduced waste, simple workup. researchgate.netnih.gov

Diastereoselective and Enantioselective Synthetic Considerations (If Applicable to Derivatives)

While this compound itself is achiral, the principles of stereoselective synthesis become highly relevant when considering its potential derivatives, particularly those with applications in medicinal chemistry or materials science. The development of reliable catalytic methods for creating chiral molecules is a major focus of modern organic synthesis. acs.org

For thioamide derivatives containing one or more stereocenters, diastereoselective or enantioselective synthesis is critical. For instance, if the thioamide were to be incorporated into a peptide-like structure, the stereochemical integrity of the amino acid precursors would be paramount. nih.gov Enantioselective methods often rely on chiral catalysts or auxiliaries to control the three-dimensional arrangement of atoms during a reaction.

In the context of related heterocycles like thiazoles, which can be synthesized from thioamides, diastereoselective dearomatization reactions have been reported. researchgate.net While direct enantioselective syntheses of derivatives of this compound are not widely documented, the vast field of asymmetric catalysis provides a toolbox of methods that could be adapted. For example, the synthesis of chiral γ-hydroxy thioamides has been achieved with high diastereoselectivity through thio-Claisen rearrangement, demonstrating that stereocontrol in thioamide synthesis is feasible. grafiati.com

Chemical Reactivity and Transformation Pathways of 5 Fluoro 2 Nitrobenzenecarbothioamide

Reactivity of the Thioamide Functionality

The thioamide group (-CSNH₂) is a versatile functional group known for its unique reactivity compared to its oxygen analog, the amide. The carbon-sulfur double bond (thiocarbonyl) is longer and weaker than a carbon-oxygen double bond, and the sulfur atom is a softer, more nucleophilic center than the carbonyl oxygen. organic-chemistry.org This distinctiveness allows for a range of chemical transformations.

Nucleophilic Addition Reactions at the Thiocarbonyl Group

The thiocarbonyl carbon of 5-Fluoro-2-nitrobenzenecarbothioamide is electrophilic, a characteristic enhanced by the strong electron-withdrawing effects of the ortho-nitro group and the para-fluoro substituent. This increased electrophilicity makes it susceptible to attack by various nucleophiles.

In a general mechanism, a nucleophile attacks the electrophilic carbon of the C=S bond, pushing the pi electrons onto the sulfur atom and forming a tetrahedral intermediate. researchgate.netmdpi.com Unlike typical aldehydes and ketones, which often require an acidic workup to protonate the resulting alkoxide, the intermediate formed from a thioamide can undergo various subsequent reactions. researchgate.netmasterorganicchemistry.com While specific studies on the nucleophilic addition to this compound are not extensively documented, reactions with strong nucleophiles like organometallic reagents (e.g., Grignard or organolithium reagents) would be expected to add to the thiocarbonyl carbon. The stability and fate of the resulting tetrahedral intermediate would depend on the specific nucleophile and reaction conditions. commonorganicchemistry.com

Alkylation and Acylation of the Thioamide Nitrogen and Sulfur Atoms

The thioamide functional group possesses two nucleophilic centers: the sulfur and the nitrogen atoms. The site of reaction with electrophiles such as alkylating and acylating agents depends on the nature of the electrophile and the reaction conditions.

S-Alkylation: The sulfur atom of a thioamide is a soft nucleophile and readily reacts with soft electrophiles like alkyl halides. libretexts.orglibretexts.org This reaction, typically carried out in the presence of a base to form the more nucleophilic thiolate anion, yields a thioimidate ester (or isothioamide). The high nucleophilicity of sulfur often allows this reaction to proceed under mild conditions. masterorganicchemistry.com

N-Acylation: The nitrogen atom can be acylated using more reactive acylating agents, such as acyl chlorides. researchgate.net This reaction typically requires a base to deprotonate the nitrogen, forming an N-acylthioamide. The reaction with acyl chlorides is often vigorous. libretexts.org

Below is a table summarizing typical reagents for these transformations, which are generally applicable to thioamides.

TransformationReagent TypeExample ReagentProduct Type
S-AlkylationAlkyl HalideMethyl Iodide (CH₃I)Thioimidate Ester
N-AcylationAcyl ChlorideAcetyl Chloride (CH₃COCl)N-Acylthioamide

Desulfurization and Ring-Closing Reactions to Heterocyclic Systems

The thioamide group can be a key precursor for the synthesis of various heterocyclic systems, often involving a desulfurization or a cyclization step.

Desulfurization: The conversion of a thioamide to its corresponding amide is a common transformation. This can be achieved using various oxidizing agents that facilitate the replacement of the sulfur atom with an oxygen atom. One effective method involves the use of a hydrogen peroxide/zirconium(IV) chloride (H₂O₂/ZrCl₄) reagent system, which is efficient, chemoselective, and proceeds under mild conditions. organic-chemistry.org This process is tolerant of various functional groups, including nitro groups and halides. organic-chemistry.org

Ring-Closing to Heterocyclic Systems: A significant reaction pathway for this compound involves the reduction of the ortho-nitro group to an amine, followed by an intramolecular cyclization. The resulting 2-amino-5-fluorobenzenecarbothioamide readily undergoes cyclization to form a benzothiazole (B30560) derivative. This intramolecular reaction involves the nucleophilic attack of the newly formed amino group on the electrophilic thiocarbonyl carbon, followed by the elimination of a small molecule, typically hydrogen sulfide (B99878), often promoted by an oxidant. acsgcipr.orgcapes.gov.br This tandem reduction-cyclization is a powerful method for constructing the benzothiazole scaffold, a core structure in many biologically active compounds. capes.gov.brstackexchange.com

Tautomerism and Isomerization Processes

Thioamides exist in a tautomeric equilibrium between the thioamide (thione) form and the iminothiol (thiol) form. nih.govorganic-chemistry.org This equilibrium involves the migration of a proton from the nitrogen to the sulfur atom.

For most simple thioamides, the thione form is the predominant tautomer in solution. nih.gov The position of this equilibrium can be influenced by factors such as substitution, solvent, and temperature. The tautomerism of related heterocyclic systems like 2-mercaptobenzazoles has been studied using ¹⁵N NMR spectroscopy, which can distinguish between the two forms due to a large chemical shift difference of approximately 100 ppm between the iminothiol and thioamide nitrogen atoms. capes.gov.br

Reactivity Pertaining to the Nitro Group

The nitro group is a strong electron-withdrawing group that deactivates the benzene (B151609) ring towards electrophilic substitution. rsc.org Its most significant chemical transformation in the context of synthetic chemistry is its reduction to an amino group.

Reduction Reactions of the Nitro Group to Amino Functionality

The reduction of the aromatic nitro group in this compound to the corresponding 5-fluoro-2-aminobenzenecarbothioamide is a crucial step for subsequent cyclization reactions. Several methods are available for this transformation, offering varying degrees of chemoselectivity and operational simplicity.

Common Reducing Agents for Aromatic Nitro Groups:

Tin(II) Chloride (SnCl₂): This is a classic and widely used method for the reduction of aromatic nitro compounds. commonorganicchemistry.com The reaction is typically carried out in the presence of an acid, such as hydrochloric acid. acsgcipr.orgresearchgate.net The mechanism involves electron transfer from the Sn(II) salt. acsgcipr.org While effective, this method can generate tin-based waste products that are difficult to remove. acsgcipr.org

Iron (Fe) in Acidic Media: The Béchamp reduction, using iron metal in the presence of an acid like acetic acid or hydrochloric acid, is a historically significant and industrially relevant method. acsgcipr.orgnih.gov The reaction mechanism involves a multi-step electron transfer from the iron metal. nih.gov This method is often favored for its low cost, though it can require an excess of the metal and acid. acsgcipr.org

Sodium Dithionite (Na₂S₂O₄): Also known as sodium hydrosulfite, this reagent is an inexpensive and safe reducing agent often used in aqueous or mixed aqueous-organic solvent systems. organic-chemistry.orgnih.govacsgcipr.org It is particularly useful for substrates that are sensitive to stronger reducing conditions or catalytic hydrogenation. acsgcipr.orgstackexchange.com The mechanism proceeds via electron transfer. acsgcipr.org This method has been successfully used in tandem reductive cyclization reactions. nih.gov

The choice of reducing agent often depends on the presence of other functional groups in the molecule and the desired reaction conditions.

Table of Comparison for Nitro Group Reduction Methods

Reducing SystemTypical ConditionsAdvantagesDisadvantagesCitations
Tin(II) Chloride (SnCl₂)EtOH, HCl, refluxHigh chemoselectivity, tolerates many functional groupsGenerates tin waste, which can be difficult to remove commonorganicchemistry.comacsgcipr.orgresearchgate.net
Iron (Fe) / Acetic AcidEtOH, AcOH, refluxInexpensive, widely applicableRequires excess reagents, potential for lengthy workup acsgcipr.orgnih.govnih.gov
Sodium Dithionite (Na₂S₂O₄)Water/Ethanol, heatInexpensive, safe, useful in aqueous mediaCan be less reactive for some substrates organic-chemistry.orgnih.govacsgcipr.orgstackexchange.com

Effect of the Nitro Group on Aromatic Ring Reactivity

The nitro group is a powerful electron-withdrawing group, exerting its influence through both inductive and resonance effects. This has a profound impact on the reactivity of the aromatic ring. The resonance structures show that the nitro group withdraws electron density from the ring, particularly from the ortho and para positions. nih.govnih.gov This deactivation makes the aromatic ring less susceptible to electrophilic aromatic substitution.

Conversely, this strong electron-withdrawing effect renders the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr). libretexts.org The partial positive charges induced at the ortho and para positions make them prime targets for attack by nucleophiles. nih.gov In the case of this compound, the nitro group is ortho to the fluorine atom, significantly activating it towards nucleophilic displacement.

Reactivity of the Fluoro Substituent

The fluorine atom in this compound is predicted to be the most labile group for nucleophilic aromatic substitution. This is a consequence of the strong activation by the ortho-nitro group. libretexts.orgmasterorganicchemistry.com The reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex. libretexts.org The negative charge of this intermediate is effectively delocalized by the adjacent nitro group, which lowers the activation energy for the reaction. libretexts.org

A variety of nucleophiles are expected to displace the fluoride (B91410) ion, including:

Oxygen nucleophiles: Hydroxides, alkoxides, and phenoxides to yield the corresponding phenols, ethers, and diaryl ethers.

Nitrogen nucleophiles: Ammonia (B1221849), primary and secondary amines to produce anilines.

Sulfur nucleophiles: Thiols to form thioethers.

It is noteworthy that in nucleophilic aromatic substitution reactions, fluoride is an excellent leaving group. masterorganicchemistry.com Although the carbon-fluorine bond is very strong, the rate-determining step is the initial nucleophilic attack on the aromatic ring, which is accelerated by the electronegativity of the fluorine atom. masterorganicchemistry.com

Domino and Cascade Reactions Involving Multiple Functional Groups

The trifunctional nature of this compound presents opportunities for domino and cascade reactions, where a single reaction setup initiates a sequence of transformations. A plausible cascade could involve the reduction of the nitro group to an amine, followed by an intramolecular cyclization.

For instance, reduction of the nitro group would yield 2-amino-5-fluorobenzenecarbothioamide. This intermediate could then undergo intramolecular cyclization, potentially involving the carbothioamide group, to form various heterocyclic structures such as benzothiazoles. The specific outcome would depend on the reaction conditions and the reagents used for the initial nitro group reduction. Such domino reactions, like a reduction followed by a Friedländer-type condensation, have been observed in related systems. researchgate.net

Reaction Kinetics and Mechanistic Investigations of Key Transformations

While specific kinetic data for reactions involving this compound are not documented, the kinetics of nucleophilic aromatic substitution on related fluoronitrobenzene derivatives have been studied. The rates of these reactions are typically dependent on the concentration of both the aromatic substrate and the nucleophile, consistent with a bimolecular addition-elimination mechanism.

Mechanistic investigations would likely focus on the identification of the Meisenheimer complex intermediate in SNAr reactions. This could be achieved through spectroscopic techniques such as NMR at low temperatures. Furthermore, computational studies could provide insights into the transition state energies and the reaction pathways for both the nucleophilic substitution and potential domino reactions.

Advanced Spectroscopic and Structural Characterization of 5 Fluoro 2 Nitrobenzenecarbothioamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, it is possible to map out the molecular framework, identify functional groups, and deduce the connectivity of atoms.

¹H NMR Chemical Shifts and Coupling Analysis for Proton Environments

The ¹H NMR spectrum of 5-Fluoro-2-nitrobenzenecarbothioamide is expected to reveal distinct signals for the aromatic protons and the thioamide (-CSNH₂) protons. The aromatic region will feature three protons on the benzene (B151609) ring, labeled H-3, H-4, and H-6.

The electron-withdrawing nature of the nitro group (at C-2) and the fluorine atom (at C-5) significantly influences the chemical shifts of these aromatic protons, generally shifting them downfield. The proton ortho to the nitro group (H-3) is expected to be the most deshielded.

The splitting patterns are governed by both proton-proton (H-H) and proton-fluorine (H-F) coupling.

H-3: This proton is expected to appear as a doublet of doublets (dd) due to coupling with H-4 (³JHH, ortho coupling, typically 7-9 Hz) and a smaller coupling with H-6 (⁵JHH, para coupling, typically <1 Hz), which may not be resolved.

H-4: This proton should also appear as a doublet of doublets (dd), coupling to H-3 (³JHH, ortho) and the fluorine atom at C-5 (³JHF, meta coupling, typically 5-8 Hz).

H-6: This proton's signal is anticipated to be a doublet of doublets (dd) due to coupling with the fluorine atom (³JHF, ortho coupling, typically 8-10 Hz) and H-4 (⁴JHH, meta coupling, typically 2-3 Hz).

The two protons of the thioamide group (-NH₂) are expected to appear as a broad singlet, the chemical shift of which can be highly variable depending on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H-3 8.1 - 8.3 dd ³J(H3-H4) ≈ 8.5 Hz, ⁴J(H3-F5) ≈ 5.0 Hz
H-4 7.4 - 7.6 ddd ³J(H4-H3) ≈ 8.5 Hz, ³J(H4-F5) ≈ 8.0 Hz, ⁴J(H4-H6) ≈ 2.5 Hz
H-6 7.2 - 7.4 dd ³J(H6-F5) ≈ 9.0 Hz, ⁴J(H6-H4) ≈ 2.5 Hz

¹³C NMR Spectroscopy for Carbon Skeleton Determination

The proton-decoupled ¹³C NMR spectrum of this compound should display seven unique signals, corresponding to the six carbons of the benzene ring and the single carbon of the thioamide group. The chemical shifts are influenced by the attached functional groups.

Aromatic Carbons: The carbon atoms directly bonded to the fluorine (C-5) and the nitro group (C-2) will exhibit characteristic chemical shifts. The C-F bond will induce a large C-F coupling constant (¹JCF), splitting the C-5 signal into a doublet. Other carbons in the ring will also show smaller couplings to fluorine (²JCF, ³JCF). Based on data for similar compounds like 2-fluoro-5-nitrobenzoic acid and 5-fluoro-2-nitrobenzotrifluoride, the aromatic carbons are expected in the 110-150 ppm range. chemicalbook.comchemicalbook.com The carbon bearing the nitro group (C-2) and the fluorine (C-5) will be significantly affected.

Thioamide Carbon: The carbon of the thioamide group (C=S) is expected to be significantly deshielded and appear far downfield, typically in the range of 190-205 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Predicted Chemical Shift (δ, ppm) Predicted C-F Coupling (JCF, Hz)
C-1 135 - 140 ~2-4 (³J)
C-2 145 - 150 ~4-6 (²J)
C-3 125 - 130 ~8-10 (³J)
C-4 115 - 120 ~20-25 (²J)
C-5 160 - 165 ~240-260 (¹J)
C-6 110 - 115 ~20-25 (²J)

¹⁹F NMR Spectroscopy for Fluorine Environment Analysis

Given its 100% natural abundance and high sensitivity, ¹⁹F NMR is a powerful tool for analyzing fluorinated compounds. huji.ac.ilnih.gov For this compound, the ¹⁹F NMR spectrum will show a single resonance for the fluorine atom at the C-5 position.

The chemical shift of this fluorine signal is sensitive to its electronic environment. The presence of the ortho- and para-proton and the meta-nitro group will influence its position. The signal is expected to appear as a doublet of doublets (or more accurately, a triplet of doublets if long-range couplings are considered) due to coupling with the adjacent aromatic protons, primarily H-4 (meta) and H-6 (ortho). The ortho coupling (³JHF) is typically larger than the meta coupling (⁴JHF). huji.ac.il

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

Nucleus Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other. For this compound, a COSY spectrum would show cross-peaks connecting H-3 with H-4, and H-4 with H-6, confirming their positions on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with their directly attached carbons. spectrabase.com This would allow for the definitive assignment of each aromatic carbon that has a proton attached (C-3, C-4, and C-6) by linking them to their corresponding, previously assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital as it shows correlations between protons and carbons over two or three bonds. spectrabase.com This technique would be instrumental in assigning the quaternary (non-protonated) carbons. For instance, correlations would be expected from H-3 and H-4 to the carbon bearing the thioamide group (C-1) and the nitro-substituted carbon (C-2). Similarly, correlations from H-4 and H-6 to the fluorine-bearing carbon (C-5) would confirm its assignment. Protons from the thioamide group could also show correlations to C-1 and C-2, solidifying the connectivity of the functional groups to the aromatic ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Characteristic Absorption Bands of Thioamide, Nitro, and Fluoro Groups

The IR and Raman spectra of this compound would be dominated by absorption bands corresponding to its three key functional groups.

Thioamide Group (-CSNH₂): This group gives rise to several characteristic bands. The N-H stretching vibrations typically appear as two bands in the 3400-3100 cm⁻¹ region. The "Thioamide I" band (primarily C=S stretch mixed with N-H bending) is expected around 1600-1650 cm⁻¹. The "Thioamide II" (C-N stretch and N-H bend) and "Thioamide III" (C-N and C-S stretch) bands occur at lower frequencies. The C=S stretching vibration itself is often found in the 850-600 cm⁻¹ range.

Nitro Group (-NO₂): Aromatic nitro compounds display two strong and easily identifiable stretching vibrations. The asymmetric stretching (νas NO₂) appears in the 1570–1485 cm⁻¹ region, while the symmetric stretching (νs NO₂) is found between 1370–1320 cm⁻¹.

Fluoro Group (C-F): The C-F stretching vibration for an aryl fluoride (B91410) gives a strong absorption band typically in the 1250-1120 cm⁻¹ region.

Other significant bands would include aromatic C-H stretching just above 3000 cm⁻¹ and aromatic C=C stretching vibrations in the 1600-1400 cm⁻¹ region.

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted Frequency Range (cm⁻¹) Expected Intensity
Thioamide N-H stretch 3400 - 3100 Medium
Thioamide N-H bend (Thioamide I) 1650 - 1600 Medium
Thioamide C-N stretch / N-H bend (Thioamide II) 1420 - 1395 Strong
Thioamide C=S stretch 850 - 600 Medium-Strong
Nitro Asymmetric NO₂ stretch 1570 - 1520 Strong
Nitro Symmetric NO₂ stretch 1370 - 1320 Strong
Fluoro-Aromatic C-F stretch 1250 - 1120 Strong
Aromatic C-H stretch 3100 - 3000 Medium-Weak

Conformational Analysis through Vibrational Frequencies

The conformational landscape of this compound is dictated by the rotational barriers around the C(aryl)-C(S) and C(S)-N bonds. Theoretical calculations, often employed in the absence of extensive experimental data, can predict the vibrational frequencies associated with different stable conformers. For aromatic thioamides, the orientation of the thioamide group relative to the benzene ring gives rise to different conformers.

In the case of this compound, the planarity of the molecule is a key factor. The molecule is expected to have a largely planar structure to maximize π-conjugation between the benzene ring and the carbothioamide group. However, steric hindrance and electrostatic interactions between the ortho-nitro group and the thioamide group can lead to out-of-plane rotations.

Vibrational ModeExpected Frequency Range (cm⁻¹)Significance in Conformational Analysis
ν(C=S)800 - 850Sensitive to the degree of conjugation and planarity.
ν(C-N)1300 - 1350Reflects the double bond character of the C-N bond.
τ(Aryl-C(S))< 100Low-frequency mode directly related to the rotation around the aryl-C(S) bond.
τ(C(S)-N)< 100Low-frequency mode indicating rotation around the C(S)-N bond.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of this compound through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate mass measurement, which can be used to confirm the elemental composition of this compound. The exact mass of the molecule is calculated based on the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁹F, ¹⁴N, ¹⁶O, and ³²S).

Theoretical Exact Mass Calculation:

ElementNumber of AtomsIsotopic Mass (Da)Total Mass (Da)
Carbon (C)712.00000084.000000
Hydrogen (H)51.0078255.039125
Fluorine (F)118.99840318.998403
Nitrogen (N)214.00307428.006148
Oxygen (O)215.99491531.989830
Sulfur (S)131.97207131.972071
Total 200.005577

An experimental HRMS measurement yielding a mass-to-charge ratio (m/z) value very close to 200.0056 would confirm the molecular formula C₇H₅FN₂O₂S.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pathways of the protonated molecule [M+H]⁺. By selecting the parent ion and subjecting it to collision-induced dissociation, a characteristic fragmentation pattern is obtained, which provides structural information. While specific MS/MS data for this compound is not published, the fragmentation can be predicted based on the known behavior of related nitroaromatic and thioamide compounds. nih.govyoutube.com

Plausible Fragmentation Pathways:

The fragmentation of protonated this compound would likely proceed through several key pathways:

Loss of NH₃: A common fragmentation for primary amides and thioamides, leading to a significant fragment ion.

Loss of the Nitro Group (NO₂): A characteristic fragmentation for nitroaromatic compounds. youtube.com

Loss of the Thioformyl (B1219250) Radical (•CHS): Cleavage of the C(aryl)-C(S) bond.

Decarbonylation/Decarbothionylation: Loss of CO or CS from fragment ions.

Predicted Major Fragment Ions:

m/z (Predicted)Proposed Fragment Structure/LossNotes
183[M+H - NH₃]⁺Loss of ammonia (B1221849) from the thioamide group.
154[M+H - NO₂]⁺Loss of the nitro group.
155[M+H - •CHS]⁺Cleavage of the thioformyl radical.
127[C₆H₄FN]⁺Subsequent fragmentation after initial losses.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the crystalline state, including molecular conformation and intermolecular interactions. Although a crystal structure for this compound is not publicly available, insights can be drawn from the crystal structures of related fluorinated nitroaromatic compounds and thioamides. rsc.orgrsc.org

Molecular Conformation and Torsion Angles in the Crystalline State

In the solid state, the molecule is expected to adopt a conformation that optimizes packing efficiency and intermolecular interactions. The key conformational parameters are the torsion angles defining the orientation of the thioamide and nitro groups relative to the benzene ring.

Based on studies of similar structures, the thioamide group is likely to be nearly coplanar with the benzene ring to maximize π-conjugation. The nitro group, due to its steric bulk, might be slightly twisted out of the plane of the benzene ring.

Expected Torsion Angles:

Torsion AngleDescriptionExpected Value (°)Rationale
C(aryl)-C(aryl)-C(S)-NDefines the planarity of the thioamide group relative to the ring.~0 or ~180Maximizes π-conjugation.
C(aryl)-C(aryl)-N(nitro)-ODefines the orientation of the nitro group.10-30Steric hindrance with adjacent groups can cause a slight twist.
C(aryl)-C(S)-N-HDefines the orientation of the thioamide protons.~0 or ~180Favors planarity of the thioamide unit.

Intermolecular Interactions and Supramolecular Assembly

The solid-state structure of this compound would be stabilized by a network of intermolecular interactions, leading to a specific supramolecular assembly. rsc.orgrsc.org The presence of hydrogen bond donors (N-H), hydrogen bond acceptors (C=S, NO₂), a fluorine atom, and an aromatic system allows for a variety of interactions. rsc.orgresearchgate.net

Key Intermolecular Interactions:

N-H···S Hydrogen Bonds: Thioamides are known to form strong N-H···S hydrogen bonds, often leading to the formation of dimeric or catemeric motifs. acs.orgnih.gov

N-H···O Hydrogen Bonds: The oxygen atoms of the nitro group can also act as hydrogen bond acceptors, leading to more complex hydrogen-bonding networks. rsc.org

C-H···F and C-H···O Interactions: Weak C-H···F and C-H···O hydrogen bonds are also expected to play a role in the crystal packing. researchgate.neted.ac.uk

π-π Stacking: The aromatic rings can engage in π-π stacking interactions, further stabilizing the crystal lattice. The electron-withdrawing nitro group and the fluorine atom will influence the nature of these interactions. rsc.org

Polymorphism and Solid-State Characteristics

The solid-state structure of this compound is expected to be significantly influenced by the interplay of hydrogen bonding from the thioamide group and potential π-π stacking interactions of the aromatic ring. Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a common phenomenon in nitro-substituted aromatic compounds and thioamides.

The formation of different polymorphs can often be controlled by varying crystallization conditions such as the choice of solvent, rate of crystallization, and temperature. For instance, studies on nitro-substituted benzylidene derivatives have shown that different polymorphs can be obtained from the same crystallization method, with intermolecular interactions like C-H···O hydrogen bonds and π-π stacking playing a crucial role in defining the supramolecular architecture. researchgate.net In some cases, the presence of a nitro group can lead to the formation of herringbone patterns in the crystal lattice. researchgate.net

Thioamides are well-known for their propensity to form strong N-H···S hydrogen bonds, often leading to the formation of dimeric synthons in the solid state. caltech.edu The {⋯H–N–C=S}₂ synthon is a particularly stable and common motif. caltech.edu The conformation around the C-N bond of the thioamide group (E or Z) can also be influenced by crystal packing forces, with the E-conformation often being preferred to facilitate the formation of these hydrogen-bonded dimers. caltech.edu

Table 1: Crystallographic Data for Related Nitroaromatic and Thioamide Compounds

CompoundCrystal SystemSpace GroupKey Intermolecular InteractionsReference
(E,E)-N,N′-bis(4-nitrobenzylidene)benzene-1,4-diamine (Polymorph I-1)MonoclinicP2₁/cπ–π stacking, C—H⋯O hydrogen bonds researchgate.net
(E,E)-N,N′-bis(4-nitrobenzylidene)benzene-1,4-diamine (Polymorph I-2)TriclinicP-1C—H⋯O hydrogen bonds, herringbone pattern researchgate.net
O-methyl-N-phenyl-thiocarbamideMonoclinicP2₁/c{H–N–C=S}₂ dimeric synthon, C–H⋯O interactions caltech.edu
O-methyl-N-(4-nitrophenyl)-thiocarbamideMonoclinicP2₁/c{H–N–C=S}₂ dimeric synthon, C–H⋯O interactions caltech.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The electronic absorption spectrum of this compound is expected to be dominated by transitions involving the nitroaromatic and thioamide chromophores. Nitroaromatic compounds typically exhibit characteristic absorption bands in the UV-Vis region. The position and intensity of these bands are sensitive to the nature and position of other substituents on the aromatic ring. wikipedia.orgresearchgate.net

Generally, nitrobenzenes display a strong absorption band at shorter wavelengths, often below 250 nm, and a weaker, broader band at longer wavelengths. researchgate.net The addition of multiple nitro groups can lead to an increase in intensity and a blue shift (a shift to shorter wavelengths) of the absorption maximum. wikipedia.org For example, a systematic study of nitroaromatic compounds showed that their absorption maxima can range from 170 to 270 nm. wikipedia.org

The thioamide group itself is a chromophore, with the C=S bond having a UV absorption maximum typically around 265 nm (±5 nm). mdpi.com This is a result of the n→π* transition. In the context of this compound, the electronic transitions of the nitroaromatic system will likely overlap with those of the thioamide group, resulting in a complex spectrum. The fluorine substituent, being an auxochrome, is expected to cause a slight bathochromic (shift to longer wavelengths) or hypsochromic (shift to shorter wavelengths) shift of the absorption bands.

Table 2: UV-Vis Absorption Maxima for Structurally Related Compounds

CompoundSolvent/PhaseAbsorption Maxima (λmax, nm)Reference
Nitrobenzene (B124822)Gas Phase~240 wikipedia.org
DinitrotolueneGas Phase~210 wikipedia.org
ThioformamideNot specified~265 mdpi.com
Pheophorbide a 13¹-thioketoneNot specified706 aps.org
Pyropheophorbide a 13¹-thioketoneNot specified708 aps.org

Other Advanced Spectroscopic Techniques

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for studying species with unpaired electrons, such as radicals. rsc.org While this compound is a diamagnetic molecule, its radical anion can be generated through chemical or electrochemical reduction. The nitro group is known to be an excellent electron acceptor, readily forming stable radical anions. rsc.org

The EPR spectrum of the this compound radical anion would be characterized by hyperfine coupling of the unpaired electron with the nitrogen nucleus of the nitro group, the protons on the aromatic ring, and the fluorine nucleus. The nitrogen hyperfine coupling constant (AN) in nitrobenzene radical anions is typically around 10 G. rsc.org The protons in the ortho, meta, and para positions will also exhibit distinct hyperfine coupling constants. The fluorine atom at the 5-position is expected to show a significant hyperfine coupling constant due to the direct interaction of its nuclear spin with the unpaired electron spin density on the aromatic ring.

The g-factor, a characteristic parameter in EPR, is expected to be close to that of a free electron (approximately 2.0023), with slight deviations due to spin-orbit coupling. rsc.org The solvent can also play a significant role in the observed hyperfine coupling constants. rsc.org

Table 3: EPR Hyperfine Coupling Constants for Nitrobenzene Radical Anion

NucleusHyperfine Coupling Constant (G)Reference
¹⁴N (nitro group)10.32 rsc.org
¹H (ortho)3.39 rsc.org
¹H (meta)1.09 rsc.org
¹H (para)3.97 rsc.org

Magnetic Circular Dichroism (MCD) spectroscopy measures the differential absorption of left and right circularly polarized light in the presence of a magnetic field. wikipedia.org It is a powerful tool for probing the electronic structure of molecules, particularly for distinguishing between overlapping electronic transitions and for studying paramagnetic species. wikipedia.orgcreative-biostructure.com

For a diamagnetic molecule like this compound, the MCD spectrum would consist of A-terms and B-terms. A-terms arise from the Zeeman splitting of degenerate excited states and have a derivative-like shape. B-terms arise from the magnetic field-induced mixing of electronic states and have the same shape as the absorption band. The MCD spectrum of a nitro-substituted azobenzene (B91143) has been reported, revealing a complex structure in the region of the π→π* absorption band, indicating the presence of multiple electronic transitions. rsc.org

If a radical species of this compound were generated, it would exhibit a temperature-dependent C-term in its MCD spectrum. creative-biostructure.com C-terms arise from the differential population of Zeeman-split ground state levels in paramagnetic species and are often much more intense than A- or B-terms. creative-biostructure.com The analysis of the MCD spectrum can provide valuable information about the symmetry and nature of the electronic transitions, complementing the data obtained from UV-Vis spectroscopy. wikipedia.org The main contributions to the MCD spectrum in the experimentally accessible region (200-700 nm) are expected to come from the π→π* transitions of the nitroaromatic chromophore.

Theoretical and Computational Investigations of 5 Fluoro 2 Nitrobenzenecarbothioamide

Quantum Chemical Calculations: Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods provide insights into electron distribution, molecular stability, and reactivity, which are crucial for predicting the chemical behavior of a compound like 5-Fluoro-2-nitrobenzenecarbothioamide.

Density Functional Theory (DFT) Studies for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. In the context of this compound, a DFT study would begin with geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to the lowest energy state. The resulting optimized geometry provides key information such as bond lengths, bond angles, and dihedral angles.

Further DFT calculations could explore the molecule's potential energy surface, identifying different conformers and the energy barriers between them. This would reveal the flexibility of the molecule and the relative stability of its various shapes.

No specific published data on the optimized geometry or energy landscapes for this compound is currently available.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. An FMO analysis for this compound would calculate the energies of these orbitals and map their spatial distribution across the molecule, indicating likely sites for nucleophilic and electrophilic attack.

Specific HOMO-LUMO energy values and orbital distributions for this compound are not available in the public domain.

Electrostatic Potential Surface (ESP) Analysis

The Electrostatic Potential Surface (ESP) is a map of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for understanding intermolecular interactions, as it illustrates the charge distribution from a "molecule's-eye view." The ESP map uses a color scale to denote different regions of electrostatic potential: red typically indicates electron-rich, negative potential areas (attractive to electrophiles), while blue represents electron-poor, positive potential areas (attractive to nucleophiles). Green and yellow are intermediate potentials.

For this compound, an ESP analysis would highlight the electronegative regions around the nitro group and the fluorine and sulfur atoms, and potentially more positive regions near the hydrogen atoms of the thioamide group. This would provide insights into how the molecule would interact with other molecules, including potential sites for hydrogen bonding.

A calculated ESP map for this compound has not been found in published literature.

Prediction of Spectroscopic Parameters

Computational methods can also predict the spectroscopic signatures of a molecule, which can be invaluable for identifying the compound and interpreting experimental data.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. Computational methods, often using DFT, can predict the chemical shifts of NMR-active nuclei such as ¹H, ¹³C, ¹⁵N, and ¹⁹F. These predictions are based on the calculated electronic environment around each nucleus in the optimized geometry of the molecule.

For this compound, predicted NMR spectra would provide a theoretical benchmark to compare against experimental data, aiding in the assignment of peaks to specific atoms within the molecule. This is particularly useful for complex structures where spectral interpretation can be challenging.

There are no publicly available predicted NMR chemical shift data for this compound.

Vibrational Frequency Calculations and Assignment Assistance

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Each vibrational mode corresponds to a specific type of bond stretching, bending, or twisting. Computational frequency calculations can predict the wavenumbers and intensities of these vibrational modes.

A calculated vibrational spectrum for this compound would serve as a theoretical guide for interpreting experimental IR and Raman spectra. This would allow for the confident assignment of observed absorption bands to specific functional groups, such as the C=S stretch of the thioamide, the N-O stretches of the nitro group, and the C-F stretch.

No specific computational data on the vibrational frequencies for this compound is currently available in the public research domain.

Molecular Dynamics (MD) Simulations

No peer-reviewed studies detailing molecular dynamics simulations for this compound could be located. This type of research is crucial for understanding the molecule's behavior over time at an atomic level.

Conformational Dynamics of this compound

Information regarding the conformational dynamics, such as the rotation around its chemical bonds and the stability of different conformers, is not available. Such studies would typically involve computational energy calculations to identify the most stable three-dimensional shapes of the molecule, which has not been published.

Solvent Effects on Molecular Behavior

The influence of different solvents on the structure, stability, and electronic properties of this compound has not been documented. Research in this area would require simulations or spectroscopic analysis in various solvent environments.

Intermolecular Interactions and Supramolecular Chemistry Modeling

A critical component for understanding the solid-state properties of a compound is the analysis of its crystal structure. No crystallographic data for this compound has been deposited in scientific databases. Without this foundational data, a definitive analysis of its intermolecular interactions is not possible.

Hydrogen Bonding Networks

While the chemical structure of the molecule suggests potential for hydrogen bonding via the thioamide group (-CSNH2), the specific patterns, bond distances, and energies of these interactions in a solid state have not been experimentally determined or modeled.

π-Stacking Interactions

The presence of a benzene (B151609) ring indicates a potential for π-stacking interactions, which are important in the organization of molecules in crystals and other aggregates. However, without experimental or computational data, no specific details on the geometry or strength of these interactions can be provided.

Crystal Packing Analysis and Prediction

Crystal packing analysis is entirely dependent on having an experimentally determined crystal structure. As this is not available, no information exists on how individual molecules of this compound arrange themselves in the solid state.

Mechanistic Studies and Molecular Target Interactions of 5 Fluoro 2 Nitrobenzenecarbothioamide and Its Research Derivatives

Mechanistic Pathways of Observed Biological Effects (Non-Clinical Focus)

Investigation of Molecular Targets and Pathways Involved

While the provided outline referenced related compound classes, such as α-glucosidase inhibition for oxindole (B195798) derivatives and cell cycle arrest for fluoropyrimidine nucleoside analogues, no studies have been published that connect 5-Fluoro-2-nitrobenzenecarbothioamide to these or any other biological activities.

It is important to note that the absence of published data does not necessarily signify a lack of potential biological activity for this compound. It may be that this compound has not yet been a subject of published biological investigation, or any research conducted remains proprietary and is not in the public domain.

Therefore, a detailed analysis as per the requested outline cannot be provided. Further research would be required to elucidate any potential biochemical interactions and mechanistic pathways of this specific chemical entity.

Table of Compounds Mentioned

Structure-Activity Relationship (SAR) Studies on Research Derivatives

While no direct SAR studies for derivatives of this compound have been identified, research on analogous nitroaromatic and thioamide-containing compounds provides a basis for predicting key structural determinants of activity.

For instance, studies on nitro-substituted benzamides have demonstrated that the number and orientation of nitro groups significantly influence their anti-inflammatory potential. researchgate.netnih.gov Research on a series of nitro-substituted benzamide (B126) derivatives revealed that compounds with an optimal number and specific placement of nitro groups exhibited higher inhibitory capacity against nitric oxide (NO) production. researchgate.netnih.gov This suggests that for derivatives of this compound, modifications to the nitro and fluoro substituents on the benzene (B151609) ring would likely be a critical factor in modulating biological activity.

Furthermore, research into antitubercular nitroimidazoles has highlighted that the electronic nature of substituents and their positioning are crucial for both aerobic and anaerobic activity. nih.gov This underscores the importance of the electronic properties of the fluorine and nitro groups in the 5- and 2-positions of the benzene ring of the target compound. Alterations to these groups would be expected to produce significant changes in the molecule's activity profile.

Table of Predicted SAR Determinants for this compound Derivatives:

Structural Moiety Predicted Influence on Activity Rationale Based on Analogous Compounds
Nitro Group Crucial for modulating anti-inflammatory and antimicrobial activity. The number and position of nitro groups are key determinants of activity in nitrobenzamides and nitroimidazoles. researchgate.netnih.govnih.gov
Fluoro Group Likely to influence metabolic stability and binding interactions. Fluorine substitution is a common strategy in medicinal chemistry to enhance pharmacokinetic properties.
Thioamide Group Essential for biological activity; modifications would alter binding and reactivity. The thioamide moiety is a known pharmacophore in various bioactive molecules.

| Benzene Ring | Serves as the core scaffold; substitution patterns are critical. | The relative positions of substituents on aromatic rings dictate electronic and steric properties, influencing receptor binding. |

Molecular Docking and Dynamics Simulations with Biological Macromolecules

Specific molecular docking studies for this compound are not available. However, molecular modeling of related nitro-substituted benzamides and other thioamide-containing molecules provides a template for how this compound might interact with biological targets. researchgate.netnih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. youtube.com For a molecule like this compound, key interactions would likely involve the nitro and thioamide groups. Docking studies on nitro-substituted benzamides have shown that nitro groups can form important interactions within the binding pockets of enzymes like inducible nitric oxide synthase (iNOS). researchgate.netnih.gov It is plausible that the nitro group of this compound could act as a hydrogen bond acceptor, while the thioamide group could participate in hydrogen bonding as both a donor (N-H) and an acceptor (C=S).

Binding affinity, often quantified by the inhibition constant (Ki) or free energy of binding (ΔG), is a measure of the strength of the ligand-protein interaction. mdpi.com In silico docking studies on various ligands have shown that small changes in chemical structure, such as the addition or repositioning of a functional group, can significantly alter binding affinity. For derivatives of this compound, the presence of the electron-withdrawing nitro and fluoro groups would be expected to influence the electronic distribution of the molecule, thereby affecting its binding affinity and specificity for a particular protein target.

The binding of a ligand to a protein can induce conformational changes in both the ligand and the protein, a concept known as "induced fit". mdpi.com Molecular dynamics simulations can be used to study these dynamic changes. While no such simulations have been performed for this compound, it can be hypothesized that the binding of this molecule would lead to rearrangements in the active site of a target protein to accommodate the ligand and optimize binding interactions.

Antimicrobial Mechanism Research (e.g., for general thioamide derivatives)

Thioamide-containing compounds are known to exhibit antimicrobial properties through various mechanisms. A prominent example is the antitubercular drug ethionamide, a thioamide that requires activation by a bacterial enzyme. This activation leads to the formation of an adduct with NAD+, which then inhibits a key enzyme involved in mycolic acid synthesis, essential for the bacterial cell wall.

Research on other thioamide derivatives has shown that they can also act as inhibitors of bacterial enzymes. For instance, some synthetic thioamides have been found to inhibit urease, an important virulence factor in some bacteria. The antimicrobial mechanism of this compound, if any, would likely involve similar principles of enzymatic inhibition, potentially following metabolic activation within the target microorganism. The presence of the nitro group could also contribute to the antimicrobial effect, as many nitroaromatic compounds are known to generate reactive nitrogen species that are toxic to microbial cells.

Anti-inflammatory Mechanism Research (e.g., for general thioamide derivatives)

The anti-inflammatory potential of thioamide-containing molecules and related nitro compounds has been investigated. The primary mechanism often involves the inhibition of key inflammatory mediators.

For example, some compounds with structures analogous to this compound have been shown to inhibit the production of nitric oxide (NO), a pro-inflammatory molecule, in macrophage cells. researchgate.netnih.gov This inhibition is often achieved by targeting the inducible nitric oxide synthase (iNOS) enzyme. researchgate.netnih.gov Furthermore, some anti-inflammatory agents work by suppressing the expression of other inflammatory proteins such as cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines like interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). nih.gov

A study on nitro-substituted benzamides found that certain derivatives could significantly suppress the expression of COX-2, IL-1β, and TNF-α. nih.gov Therefore, it is plausible that this compound could exert anti-inflammatory effects by modulating these key inflammatory pathways.

Potential Research Applications and Future Directions Excluding Clinical

Development as Precursors for Novel Heterocyclic Compounds

Thioamides are well-established as versatile precursors in the synthesis of a wide array of heterocyclic compounds. chemistryforsustainability.org The reactivity of the thioamide group allows for various cyclization reactions, leading to the formation of thiazoles, thiadiazoles, pyrimidines, and other important heterocyclic systems. rsc.org The presence of the electron-withdrawing nitro group and the fluorine atom on the phenyl ring of 5-Fluoro-2-nitrobenzenecarbothioamide can significantly influence the reactivity of the thioamide moiety and the subsequent properties of the resulting heterocycles. For instance, the nitro group can be reduced to an amino group, which can then participate in further cyclization reactions to form fused heterocyclic systems like benzimidazoles. mdpi.comarabjchem.orgresearchgate.netlongdom.org The fluorine atom can enhance the biological activity and metabolic stability of the final compounds.

A general scheme for the synthesis of 5-aminopyrazole derivatives, which are themselves precursors to fused pyrimidine (B1678525) and triazine heterocycles, involves the reaction of an isothiocyanate with a nitrile, followed by treatment with hydrazine. utu.ac.in By analogy, this compound could serve as a key starting material for a variety of novel, fluorinated heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Table 1: Potential Heterocyclic Scaffolds from this compound

Precursor Functional GroupsReagents/ConditionsResulting HeterocyclePotential Significance
Thioamide, Nitro (reduced to Amino)Dicarboxylic acid or equivalentFused BenzimidazoleCore structure in many bioactive compounds
Thioamideα-HaloketoneThiazoleImportant pharmacophore
ThioamideHydrazine derivativesTriazoleFound in various therapeutic agents
ThioamideEnones or other bifunctional reagentsPyrimidine or Thiazine derivativesDiverse biological activities

Use as Chemical Probes in Biological Systems Research

The development of chemical probes is crucial for understanding complex biological processes. A chemical probe should ideally possess a reactive group to interact with its target and a reporter group for detection. This compound has features that make it a candidate for such applications. The thioamide group is known to be a bioisostere of the amide bond and can interact with biological macromolecules. acs.org Furthermore, the fluorinated nitrophenyl group can serve as a spectroscopic tag. The fluorine atom can be detected by ¹⁹F NMR, a technique known for its high sensitivity and low background signal in biological systems.

Derivatives of 5-fluoro-isatin thiosemicarbazone have been evaluated for their biological activities, including their ability to interact with DNA. chemistryforsustainability.org This suggests that the thioamide-related core of this compound could be exploited for designing probes to study nucleic acid or protein interactions. The intrinsic fluorescence of some thioamide-containing molecules could also be harnessed for developing fluorescent probes. acs.org

Exploration in Materials Science Research (e.g., fluorescent dyes, solar cell components for related fluorinated heterocycles)

The field of materials science is constantly seeking novel organic molecules with tailored electronic and photophysical properties. Thiobenzamide derivatives have been investigated for applications such as the long-term release of hydrogen sulfide (B99878), a gaseous signaling molecule. researchgate.net Furthermore, related fluorinated and nitro-substituted benzoic acids have been used as building blocks for fluorescent probes and other functional materials. ossila.com

The combination of a fluorine atom and a nitro group in this compound can significantly modulate the electronic properties of any larger conjugated system it is incorporated into. This makes it a promising precursor for the synthesis of:

Fluorescent Dyes: The intramolecular charge transfer characteristics, often enhanced by the presence of electron-donating (after reduction of the nitro group) and electron-withdrawing groups, could lead to the development of novel fluorophores.

Organic Solar Cell Components: Heterocyclic compounds derived from precursors like 2-fluoro-5-nitrobenzonitrile (B100134) have been explored for creating materials for organic electronics. ossila.com The electronic tuning afforded by the substituents of this compound could be beneficial in designing new donor or acceptor materials for organic photovoltaic devices.

Role as Synthetic Intermediates for Complex Molecular Architectures in Research

The synthesis of complex organic molecules often relies on the availability of versatile and functionalized building blocks. This compound offers multiple reaction sites for elaboration:

The Thioamide Group: Can be converted to a variety of other functional groups or used in cyclization reactions. chemistryforsustainability.org

The Nitro Group: Can be readily reduced to an amine, which is a key functional group for a vast number of chemical transformations, including amide bond formation and the synthesis of nitrogen-containing heterocycles. mdpi.com

The Aromatic Ring: The fluorine and nitro groups activate the aromatic ring for nucleophilic aromatic substitution reactions, allowing for the introduction of further substituents.

This multi-functionality makes this compound a valuable intermediate for the construction of intricate molecular scaffolds that may be of interest in various areas of chemical biology and drug discovery.

Analytical Method Development Utilizing Unique Properties (e.g., for detection or separation)

The development of analytical methods for the detection and quantification of specific compounds is essential for quality control and research purposes. For this compound, several analytical techniques could be employed and further developed.

Chromatographic Methods: High-performance liquid chromatography (HPLC) would be a suitable method for the separation and quantification of this compound, likely using a reversed-phase column and a UV detector, as the nitrophenyl chromophore will absorb UV light. rsc.org

Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), mass spectrometry would provide sensitive and specific detection, as well as structural confirmation. researchgate.net

Titrimetric Methods: Titrimetric methods have been developed for the determination of thioamides like thiobenzamide, often involving an oxidation-reduction reaction. rsc.orgrsc.org A similar approach could potentially be adapted for this compound.

Spectroscopic Methods: In addition to UV-Vis spectroscopy, ¹H, ¹³C, and ¹⁹F NMR spectroscopy would be invaluable for the characterization and purity assessment of the compound and its derivatives.

Table 2: Potential Analytical Methods for this compound

Analytical TechniquePrinciplePotential Application
HPLC-UVSeparation based on polarity, detection via UV absorbanceQuantification and purity assessment
LC-MSSeparation coupled with mass-to-charge ratio detectionHigh-sensitivity detection and structural elucidation
TitrimetryRedox or acid-base reactionQuantitative analysis in bulk samples
NMR SpectroscopyNuclear spin resonance in a magnetic fieldStructural confirmation and purity determination

Design of Combinatorial Libraries for High-Throughput Screening in Basic Science Research

Combinatorial chemistry is a powerful tool for the rapid synthesis of a large number of compounds, known as a library, for high-throughput screening to identify molecules with desired properties. rsc.orgyoutube.comyoutube.com The "mix-and-split" synthesis strategy is a common approach in combinatorial chemistry. youtube.com Thioamides and related sulfur-containing heterocycles are amenable to combinatorial synthesis. For example, libraries of substituted 3-thio-1,2,4-triazoles and 2-thioimidazoles have been successfully synthesized using parallel synthesis techniques. nih.gov

This compound, with its multiple points of diversification, is an excellent candidate for inclusion in combinatorial library design. By reacting the thioamide group with a variety of building blocks and subsequently modifying the nitro group, a large and diverse library of related compounds can be generated. These libraries could then be screened in basic research to identify novel enzyme inhibitors, receptor ligands, or compounds with other interesting biological or material properties.

Green Chemistry Approaches in Synthesis and Application Development

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. utu.ac.in The synthesis of thioamides has traditionally involved methods that are not environmentally friendly. chemistryforsustainability.org However, recent research has focused on developing greener synthetic routes.

Green Synthesis of Thioamides: The Willgerodt-Kindler reaction, a common method for thioamide synthesis, can be performed under greener conditions. rsc.org The use of deep eutectic solvents (DES), which are biodegradable and can often be recycled, has been reported for the synthesis of thioamides. rsc.orgrsc.org Ultrasound-assisted synthesis has also been shown to be an efficient and environmentally friendly method for preparing aryl thioamides. utu.ac.in These green methodologies could be applied to the synthesis of this compound.

Sustainable Applications: In the development of applications for this compound, green chemistry principles should also be considered. This includes designing synthetic routes to derivatives that minimize waste, use less hazardous solvents, and are more energy-efficient.

By embracing green chemistry, the research and development involving this compound can be conducted in a more sustainable and environmentally responsible manner.

Expanding the Scope of Nitroaromatic and Thioamide Chemistry

The study of this compound offers a unique platform to probe the mutual electronic and steric influences of its constituent functional groups, thereby expanding the foundational understanding of both nitroaromatic and thioamide chemistry.

Nitroaromatic compounds are a cornerstone of industrial chemistry, primarily synthesized through nitration reactions involving electrophilic substitution. nih.govresearchgate.net The powerful electron-withdrawing nature of the nitro group profoundly influences the aromatic ring's reactivity, making these compounds useful precursors for a wide array of chemical products. nih.gov Simultaneously, the thioamide group, a bioisostere of the amide bond, has garnered considerable attention for its unique properties, including altered hydrogen bonding capabilities, resistance to enzymatic hydrolysis, and distinct spectroscopic signatures. nih.gov The synthesis of thioamides can be challenging, but various methods have been developed, including the use of sulfuration agents like elemental sulfur. mdpi.com

Research centered on this compound could lead to:

Novel Synthetic Methodologies: The inherent reactivity of the thioamide and nitro groups could be harnessed to develop new synthetic transformations. For instance, the thioamide could direct ortho-metalation, while the nitro group could undergo selective reduction to an amine, leading to complex heterocyclic scaffolds. The development of efficient synthetic protocols for such polyfunctionalized molecules remains a significant goal in organic chemistry. mdpi.com

New Classes of Ligands: The thioamide moiety is known to coordinate with metal ions. The electronic tuning provided by the nitro and fluoro substituents could lead to the development of novel ligands with unique coordination properties, potentially finding use in catalysis or materials science.

Probes for Reaction Mechanisms: The distinct spectroscopic properties of the thioamide group (e.g., a UV absorption maximum around 265 nm and a downfield 13C NMR signal for the thiocarbonyl carbon) can be exploited to monitor reactions in real-time. nih.gov Studying the reactions of this compound could provide valuable mechanistic insights into processes involving nitro group reduction or nucleophilic aromatic substitution.

Q & A

Q. What are the optimal synthetic routes for preparing 5-fluoro-2-nitrobenzenecarbothioamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of fluoro-nitro aromatic derivatives typically involves nitration, halogenation, and thioamide functionalization. For example, nitration of fluorobenzene derivatives under controlled temperatures (0–50°C) with mixed acid (HNO₃/H₂SO₄) can introduce nitro groups. Subsequent thioamide formation may employ thiourea or Lawesson’s reagent in solvents like DMF or dichloromethane. Reaction duration (1–12 hours) and stoichiometric ratios (e.g., 1:1.2 substrate-to-reagent) significantly affect yield and purity. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is critical .

Q. How should researchers purify this compound to achieve >95% purity?

Methodological Answer: Purification strategies depend on by-product profiles:

  • Recrystallization : Use ethanol/water (3:1 v/v) at 60°C, followed by slow cooling to 4°C.
  • Column Chromatography : Employ silica gel with a gradient eluent (hexane → ethyl acetate, 10–40%). Monitor fractions via TLC (Rf ~0.3 in 20% EtOAc/hexane).
  • Acid-Base Extraction : Dissolve crude product in dilute HCl, wash with dichloromethane to remove neutrals, then basify with NaOH to precipitate the compound. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and nitro/thioamide functional groups. Fluorine coupling (³J~20 Hz) splits adjacent proton signals.
  • FT-IR : Confirm nitro (1520–1350 cm⁻¹ asymmetric/symmetric stretching) and thioamide (1650–1550 cm⁻¹ C=S).
  • Mass Spectrometry (HRMS) : Use ESI+ mode to observe [M+H]⁺ peaks. Cross-reference with theoretical m/z values (±5 ppm tolerance) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction outcomes when synthesizing this compound?

Methodological Answer: Data discrepancies (e.g., variable yields or unexpected by-products) often arise from:

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) may stabilize intermediates but promote side reactions. Compare results in dichloromethane vs. toluene.
  • Temperature Gradients : Use a thermocouple to verify reaction vessel homogeneity. For exothermic steps (e.g., nitration), employ ice baths.
  • By-Product Analysis : Isolate side products via preparative TLC and characterize structurally to identify competing pathways (e.g., over-nitration or hydrolysis) .

Q. What computational tools can predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA to model transition states and activation energies. Focus on nitro group electron-withdrawing effects and fluorine’s ortho-directing influence.
  • Molecular Electrostatic Potential (MEP) Maps : Visualize electrophilic regions (e.g., nitro-substituted carbons) to predict sites for nucleophilic attack.
  • Solvent Modeling : Apply COSMO-RS to simulate solvation effects on reaction barriers .

Q. How can researchers design experiments to probe the thermal stability of this compound?

Methodological Answer:

  • DSC/TGA Analysis : Perform differential scanning calorimetry (heating rate 10°C/min, N₂ atmosphere) to detect exothermic decomposition events.
  • Isothermal Stability Studies : Incubate the compound at 50–100°C for 24–72 hours. Monitor degradation via HPLC and identify breakdown products (e.g., denitration or oxidation derivatives).
  • Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life under storage conditions .

Q. What strategies mitigate by-product formation during the thioamidation step?

Methodological Answer:

  • Reagent Selection : Lawesson’s reagent (vs. thiourea) reduces hydrolysis by-products. Use anhydrous conditions and molecular sieves to scavenge water.
  • Catalytic Additives : Introduce pyridine (5 mol%) to absorb H₂S, minimizing disulfide formation.
  • Stepwise Monitoring : Use in situ IR or Raman spectroscopy to track thioamide C=S bond formation (peak ~1050 cm⁻¹) and adjust reagent dosing dynamically .

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